N-(4-methylphenyl)-2-{6-phenylimidazo[2,1-b][1,3]thiazol-3-yl}acetamide
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Overview
Description
N-(4-methylphenyl)-2-{6-phenylimidazo[2,1-b][1,3]thiazol-3-yl}acetamide: is a complex organic compound that belongs to the class of imidazo[2,1-b][1,3]thiazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-methylphenyl)-2-{6-phenylimidazo[2,1-b][1,3]thiazol-3-yl}acetamide typically involves multi-step organic reactions. One common method includes the condensation of 4-methylphenylamine with 2-bromoacetophenone to form an intermediate, which is then cyclized with thiourea to yield the imidazo[2,1-b][1,3]thiazole core. The final step involves the acylation of the imidazo[2,1-b][1,3]thiazole derivative with acetic anhydride under basic conditions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions: N-(4-methylphenyl)-2-{6-phenylimidazo[2,1-b][1,3]thiazol-3-yl}acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts like palladium on carbon to yield reduced derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced imidazo[2,1-b][1,3]thiazole derivatives.
Substitution: Halogenated derivatives.
Scientific Research Applications
Chemistry: In chemistry, N-(4-methylphenyl)-2-{6-phenylimidazo[2,1-b][1,3]thiazol-3-yl}acetamide is used as a building block for the synthesis of more complex molecules. It serves as a precursor in the development of novel heterocyclic compounds with potential biological activity.
Biology: In biological research, this compound is studied for its potential as a bioactive molecule. It has shown promise in preliminary studies as an antimicrobial and anticancer agent, making it a candidate for further pharmacological investigations.
Medicine: In medicine, derivatives of this compound are being explored for their therapeutic potential. Research is ongoing to evaluate their efficacy and safety in treating various diseases, including infections and cancer.
Industry: In the industrial sector, this compound is used in the development of advanced materials. Its unique chemical structure makes it suitable for applications in organic electronics and as a component in specialty polymers.
Mechanism of Action
The mechanism of action of N-(4-methylphenyl)-2-{6-phenylimidazo[2,1-b][1,3]thiazol-3-yl}acetamide involves its interaction with specific molecular targets. In antimicrobial applications, it is believed to inhibit key enzymes involved in bacterial cell wall synthesis. In anticancer research, it may induce apoptosis in cancer cells by targeting specific signaling pathways and disrupting cellular homeostasis.
Comparison with Similar Compounds
- N-(4-methylphenyl)-2-{6-phenylimidazo[2,1-b][1,3]thiazol-3-yl}acetamide
- N-(4-chlorophenyl)-2-{6-phenylimidazo[2,1-b][1,3]thiazol-3-yl}acetamide
- N-(4-bromophenyl)-2-{6-phenylimidazo[2,1-b][1,3]thiazol-3-yl}acetamide
Comparison: Compared to its analogs, this compound exhibits unique properties due to the presence of the methyl group. This group can influence the compound’s lipophilicity, metabolic stability, and overall biological activity. The methyl derivative may show enhanced activity in certain applications due to these modifications.
Properties
IUPAC Name |
N-(4-methylphenyl)-2-(6-phenylimidazo[2,1-b][1,3]thiazol-3-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3OS/c1-14-7-9-16(10-8-14)21-19(24)11-17-13-25-20-22-18(12-23(17)20)15-5-3-2-4-6-15/h2-10,12-13H,11H2,1H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDJDIELBPXAMKJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CC2=CSC3=NC(=CN23)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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